molecular formula C43H64N4O10 B1231893 (1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone

(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone

Cat. No.: B1231893
M. Wt: 797 g/mol
InChI Key: NEXGHZNDZNYBRI-NMKVRTCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMR 3004 is a novel ketolide antibiotic belonging to a new class of macrolides. It is characterized by a 14-membered ring structure with a 3-keto group on the erythronolide A ring instead of the usual cladinose moiety. This structural modification enhances its antibacterial activity, particularly against macrolide-resistant strains of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMR 3004 involves several key steps:

    Selective Hydrolysis: The cladinose moiety of 6-O-methylerythromycin is selectively hydrolyzed using aqueous hydrochloric acid to yield an intermediate compound.

    Acetylation: The intermediate is then acetylated at the 2’-hydroxyl group to form an acetate derivative.

    Oxidation: Pfitzner-Moffat oxidation using dimethyl sulfoxide, ethyl chloroformate, and pyridinium trifluoroacetate converts the intermediate to a 3-oxo compound.

    Mesylation and Elimination: The 11-hydroxyl group is mesylated using methanesulfonic anhydride in pyridine, followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetone to produce an elimination product.

    Condensation: The elimination product undergoes condensation with carbonyldiimidazole in the presence of sodium hydride to form an imidazole-carboxylate.

    Reaction with Hydrazine: The imidazole-carboxylate is treated with hydrazine in aqueous acetonitrile to yield a mixture of epimeric oxazolidinones, which are separated by column chromatography.

Industrial Production Methods

Industrial production of HMR 3004 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

HMR 3004 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds and ketones.

    Substitution: Replacement of functional groups, such as mesylation of hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Dimethyl sulfoxide, ethyl chloroformate, pyridinium trifluoroacetate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Methanesulfonic anhydride, pyridine.

Major Products

The major products formed from these reactions include various intermediates leading to the final ketolide structure of HMR 3004 .

Scientific Research Applications

HMR 3004 has a wide range of scientific research applications:

Mechanism of Action

HMR 3004 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. It targets the 50S subunit of the ribosome, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action disrupts the elongation phase of protein synthesis, leading to bacterial cell death. The presence of the 3-keto group enhances its binding affinity and activity against resistant strains .

Comparison with Similar Compounds

Similar Compounds

    HMR 3647 (Telithromycin): Another ketolide with similar antibacterial properties.

    Erythromycin: A macrolide antibiotic with a similar structure but lacking the 3-keto group.

    Azithromycin: A macrolide with a broader spectrum of activity but different structural modifications.

Uniqueness

HMR 3004 is unique due to its 3-keto group, which enhances its activity against macrolide-resistant bacteria. It also exhibits a significant postantibiotic effect, making it more effective in treating infections with resistant pathogens .

Properties

Molecular Formula

C43H64N4O10

Molecular Weight

797 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-(3-quinolin-4-ylpropylamino)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C43H64N4O10/c1-12-33-43(8)37(47(41(52)57-43)45-20-15-16-29-19-21-44-31-18-14-13-17-30(29)31)26(4)34(48)24(2)23-42(7,53-11)38(27(5)35(49)28(6)39(51)55-33)56-40-36(50)32(46(9)10)22-25(3)54-40/h13-14,17-19,21,24-28,32-33,36-38,40,45,50H,12,15-16,20,22-23H2,1-11H3/t24-,25-,26+,27+,28-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1

InChI Key

NEXGHZNDZNYBRI-NMKVRTCCSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)NCCCC4=CC=NC5=CC=CC=C45)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)NCCCC4=CC=NC5=CC=CC=C45)C

Synonyms

HMR 3004
HMR-3004
RU 64004
RU-64004

Origin of Product

United States

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